4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H11ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a difluorocyclopentyl group at the 2nd position, and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the difluorocyclopentyl group, which is then attached to the pyrimidine ring.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.
Cyclization Reactions: The difluorocyclopentyl group can participate in cyclization reactions, leading to the formation of more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro and difluorocyclopentyl groups contribute to its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3,3-difluorocyclopentyl)-6-(2-methylpropyl)pyrimidine: This compound has a similar structure but with a different substituent at the 6th position.
2,4-Dichloro-6-methylpyrimidine: This compound has two chloro groups and a methyl group, making it structurally similar but with different chemical properties.
4-Chloro-2-(3,3-difluorocyclopentyl)-5-methylpyrimidine: This compound differs in the position of the methyl group on the pyrimidine ring.
Uniqueness
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine is unique due to the presence of both a chloro and a difluorocyclopentyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H11ClF2N2 |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine |
InChI |
InChI=1S/C10H11ClF2N2/c1-6-4-8(11)15-9(14-6)7-2-3-10(12,13)5-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
QPHIGFYGGGGJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCC(C2)(F)F)Cl |
Origin of Product |
United States |
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